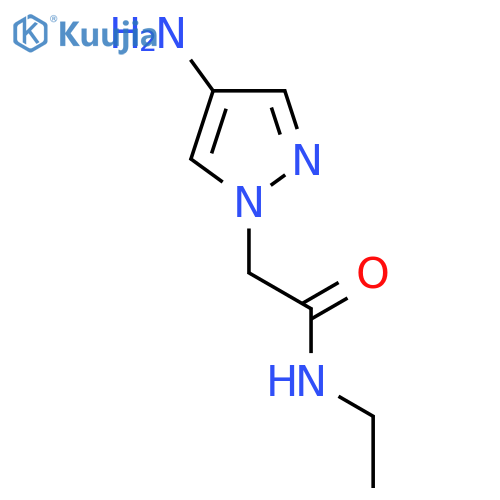Cas no 1152939-93-9 (2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide)

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide
- 1H-Pyrazole-1-acetamide, 4-amino-N-ethyl-
-
- MDL: MFCD11128201
- インチ: 1S/C7H12N4O/c1-2-9-7(12)5-11-4-6(8)3-10-11/h3-4H,2,5,8H2,1H3,(H,9,12)
- InChIKey: AGCMKGPQINZWAF-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=C(C=N1)N)NCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 72.9
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-869219-1g |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 1g |
$414.0 | 2023-09-02 | ||
| Enamine | EN300-869219-0.5g |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 0.5g |
$397.0 | 2024-05-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079639-1g |
2-(4-Amino-1h-pyrazol-1-yl)-n-ethylacetamide |
1152939-93-9 | 95% | 1g |
¥3717.0 | 2023-04-05 | |
| Enamine | EN300-869219-0.05g |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 0.05g |
$348.0 | 2024-05-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365725-100mg |
2-(4-Amino-1h-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 100mg |
¥14100.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365725-500mg |
2-(4-Amino-1h-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 500mg |
¥17962.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365725-2.5g |
2-(4-Amino-1h-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 2.5g |
¥34023.00 | 2024-08-09 | |
| Enamine | EN300-869219-0.1g |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 0.1g |
$364.0 | 2024-05-21 | |
| Enamine | EN300-869219-5.0g |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 95% | 5.0g |
$1199.0 | 2024-05-21 | |
| Enamine | EN300-869219-5g |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1152939-93-9 | 5g |
$1199.0 | 2023-09-02 |
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamideに関する追加情報
2-(4-Amino-1H-Pyrazol-1-Yl)-N-Ethylacetamide: A Comprehensive Overview
The compound with CAS No. 1152939-93-9, known as 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely used in drug discovery due to their versatility and potential bioactivity. The long-tail keyword for this compound, such as "N-ethylacetamide derivative" and "pyrazole-containing compound", highlights its structural uniqueness and functional groups that contribute to its biological properties.
Recent studies have demonstrated that 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide exhibits promising anti-inflammatory and antioxidant activities, making it a potential candidate for therapeutic applications. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a novel anti-inflammatory agent with reduced side effects compared to conventional drugs.
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide involves a multi-step process that incorporates both classical organic chemistry techniques and modern catalytic methods. The use of transition metal catalysts, such as palladium complexes, has enabled the efficient construction of the pyrazole ring system. This approach not only enhances the yield but also ensures the formation of high-quality products with minimal impurities.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Preclinical studies have shown that 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide can interact with various protein targets, including kinases and transcription factors, thereby influencing cell proliferation and apoptosis. This dual functionality makes it a valuable tool for studying complex biological systems and identifying new therapeutic strategies.
In terms of pharmacokinetics, the compound demonstrates favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in treating conditions where drug delivery is a challenge. Furthermore, recent advancements in nanotechnology have opened new avenues for enhancing its therapeutic efficacy through targeted drug delivery systems.
The structural features of 2-(4-amino-1H-pyrazol-1-Yl)-N-Ethylacetamide play a crucial role in its biological activity. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes significantly to the molecule's stability and reactivity. The presence of an amino group (-NH₂) further enhances its ability to form hydrogen bonds, which is essential for interactions with biomolecular targets.
As interest in this compound continues to grow, researchers are exploring its potential applications in diverse areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, studies have shown that 2-(4-amino-1H-pyrazol-1-Yl)-N-Ethylacetamide can inhibit the replication of certain viruses by targeting viral enzymes. This discovery underscores its broad applicability in addressing unmet medical needs.
In conclusion, 2-(4-amino-1H-Pyrazol-1-Yl)-N-Ethylacetamide (CAS No. 1152939-93-9) is a versatile compound with immense potential in drug discovery and development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in advancing modern medicine. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to make significant contributions to the field of pharmacology.
1152939-93-9 (2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide) 関連製品
- 866589-45-9(3-(benzenesulfonyl)-N-2-(3,4-diethoxyphenyl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1185310-50-2(4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride)
- 866811-88-3(4-8-(benzenesulfonyl)-2H,3H-1,4dioxino2,3-gquinolin-9-ylmorpholine)
- 338755-17-2(1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide)
- 1705722-25-3(1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide)
- 912896-24-3(1-butyl-4-{1-3-(2-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1805255-64-4(2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde)
- 2418691-35-5(1-3-(azidomethyl)-5-iodo-2-methylphenylmethanamine)
- 2648926-06-9(2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid)
- 88489-90-1(1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-)




